molecular formula C21H22N2O3 B11707157 N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B11707157
M. Wt: 350.4 g/mol
InChI Key: UQQACEMHYPVJRF-UHFFFAOYSA-N
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Description

N-Benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a synthetic amide derivative characterized by a hexanamide backbone, a phthalimide (1,3-dioxo-isoindole) group at the sixth carbon, and a benzyl substituent on the amide nitrogen. Its molecular formula is C23H23N2O3, with a monoisotopic mass of 380.137 g/mol (approximated from analogs in ).

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-benzyl-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C21H22N2O3/c24-19(22-15-16-9-3-1-4-10-16)13-5-2-8-14-23-20(25)17-11-6-7-12-18(17)21(23)26/h1,3-4,6-7,9-12H,2,5,8,13-15H2,(H,22,24)

InChI Key

UQQACEMHYPVJRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide typically involves the reaction of benzylamine with a suitable hexanoyl chloride derivative in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The isoindole ring is introduced through a cyclization reaction involving phthalic anhydride and an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxo groups or to convert the isoindole ring into a more saturated structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a common phthalimide-hexanamide backbone with several analogs, differing primarily in the N-substituent and additional functional groups. Key analogs include:

Compound Name N-Substituent Additional Functional Groups Molecular Weight (g/mol) Key Applications/Properties
N-Benzyl-6-(1,3-dioxo-isoindol-2-yl)hexanamide Benzyl None ~380.4 Potential enzyme inhibition, drug delivery
N-(1,3-Benzodioxol-5-yl)-6-(1,3-dioxo-isoindol-2-yl)hexanamide () 1,3-Benzodioxol-5-yl Benzodioxole ring 380.400 Enhanced aromatic interactions, possible CNS activity
6-(1,3-Dioxo-isoindol-2-yl)-N-(3-hydroxyphenyl)hexanamide () 3-Hydroxyphenyl Phenolic -OH 380.137 Improved solubility, antioxidant/pharmacological potential
N-Cyclohexyl-6-(1,3-dioxo-isoindol-2-yl)-N-(2-morpholinoethoxy)-1-hexanesulfonamide () Cyclohexyl + morpholinoethoxy Sulfonamide group Not reported Enhanced solubility (sulfonate), kinase inhibition
6-(1,3-Dioxo-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide () Trichloro-hydroxyethyl Halogenated substituent Not reported Increased electrophilicity, potential agrochemical use

Structural Insights :

  • Benzyl vs. Aromatic Substitutents : The benzyl group in the target compound enhances lipophilicity, favoring membrane permeability, while the 3-hydroxyphenyl analog () introduces polarity via the -OH group, improving aqueous solubility.
  • Sulfonamide Derivatives : Sulfonate/sulfonamide-containing analogs () exhibit markedly higher solubility and stability, making them suitable for aqueous-phase reactions or as kinase inhibitors.

Spectroscopic and Physical Properties

  • NMR Data : Phthalimide protons resonate at δ ~7.8–8.0 ppm (aromatic), while hexanamide chain protons appear at δ ~1.2–3.5 ppm ().
  • IR Signatures: Strong C=O stretches at ~1700–1750 cm<sup>-1</sup> (phthalimide and amide), with additional peaks for -OH (~3200–3500 cm<sup>-1</sup>) in phenolic analogs ().
  • Thermal Stability : Phthalimide derivatives generally exhibit high thermal stability (mp >150°C), with halogenated analogs () showing higher decomposition temperatures.

Biological Activity

N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a compound notable for its complex molecular structure, which includes a benzyl group and a hexanamide chain attached to a dioxoisoindole moiety. Its molecular formula is C21H22N2O3C_{21}H_{22}N_{2}O_{3} with a molecular weight of approximately 350.41 g/mol . This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.

Preliminary studies suggest that compounds structurally related to this compound exhibit various biological activities. Although specific data on this compound is limited, similar structures have been associated with:

  • Anticancer Activity : Some isoindole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Compounds with similar structural motifs often display activity against various bacterial strains.
  • Anti-inflammatory Effects : Related compounds have been studied for their ability to modulate inflammatory pathways.

Case Studies

  • Anticancer Activity : A study on isoindole derivatives indicated that modifications at the nitrogen and carbon positions can enhance cytotoxicity against certain cancer cell lines. This compound may follow this trend, warranting further investigation into its specific effects on tumorigenic cells.
  • Antimicrobial Properties : Research into similar compounds has revealed significant antibacterial activity against Gram-positive bacteria. The presence of the dioxoisoindole core in N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-y)hexanamide suggests potential efficacy against microbial pathogens.

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameMolecular FormulaBiological Activity
6-(1,3-Dioxoisoindol)-N-pentylacetamideC_{15}H_{17}N_{2}O_{3}Anticancer
5-Benzylidene-thiazolidineC_{13}H_{11}N_{3}SAntimicrobial
N-benzoyl-N'-methylureaC_{10}H_{10}N_{2}O_{2}Anti-inflammatory

This table illustrates the diversity of biological activities exhibited by compounds with similar structural features to N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-y)hexanamide .

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